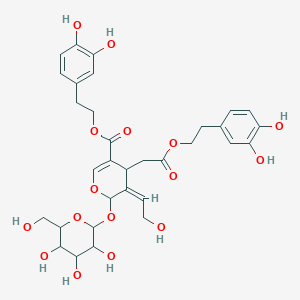
Multifloroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multifloroside is a naturally occurring secoiridoid glycoside found in various plants, particularly in the Oleaceae family. It has garnered significant attention due to its diverse biological and pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Multifloroside can be synthesized through several chemical routes, often involving the glycosylation of iridoid precursors. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as Jasminum multiflorum and other Oleaceae plants. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Multifloroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and substituted glycosides .
Applications De Recherche Scientifique
Chemistry: Multifloroside serves as a precursor for synthesizing other bioactive compounds.
Biology: It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Mécanisme D'action
Multifloroside exerts its effects through several mechanisms:
Anti-Cancer Activity: It induces cell cycle arrest in the S-phase, increases reactive oxygen species (ROS) production, and enhances mitochondrial membrane potential (MMP).
Anti-Inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: It reduces viral replication by targeting specific viral proteins and cellular pathways.
Comparaison Avec Des Composés Similaires
Multifloroside is often compared with other secoiridoid glycosides, such as:
- 10-Hydroxyoleoside 11-Methyl Ester
- 10-Hydroxyoleoside Dimethyl Ester
- 10-Hydroxyligustroside
Uniqueness: this compound stands out due to its higher potency in inhibiting cancer cell proliferation and its ability to induce selective anti-cancer effects .
Propriétés
Formule moléculaire |
C32H38O16 |
|---|---|
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)ethyl (5Z)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H38O16/c33-8-5-18-19(13-26(39)44-9-6-16-1-3-21(35)23(37)11-16)20(30(43)45-10-7-17-2-4-22(36)24(38)12-17)15-46-31(18)48-32-29(42)28(41)27(40)25(14-34)47-32/h1-5,11-12,15,19,25,27-29,31-38,40-42H,6-10,13-14H2/b18-5- |
Clé InChI |
OEWYUGADRFSLPO-DVZOWYKESA-N |
SMILES isomérique |
C1=CC(=C(C=C1CCOC(=O)CC\2C(=COC(/C2=C\CO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CCOC(=O)CC2C(=COC(C2=CCO)OC3C(C(C(C(O3)CO)O)O)O)C(=O)OCCC4=CC(=C(C=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
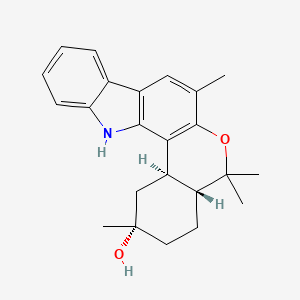
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
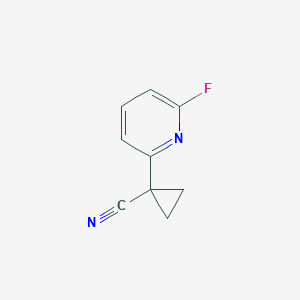
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
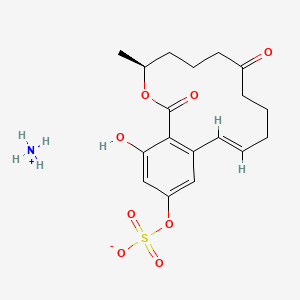

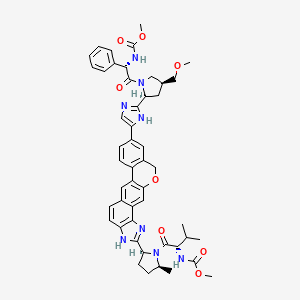
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
